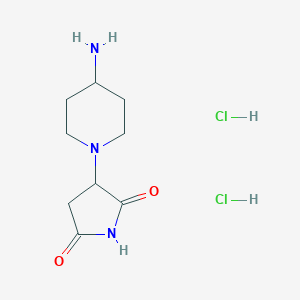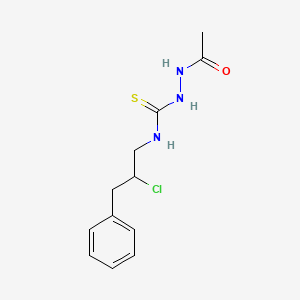![molecular formula C9H9N3O2 B2610263 Ethanone, 1-(7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)- CAS No. 927177-33-1](/img/structure/B2610263.png)
Ethanone, 1-(7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Ethanone, 1-(7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-” is a chemical compound with the CAS Number: 927177-33-1 . It has a molecular weight of 191.19 . The compound is also known as 6-acetyl-2-methylpyrazolo [1,5-a]pyrimidin-7 (4H)-one .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9N3O2/c1-5-3-8-10-4-7(6(2)13)9(14)12(8)11-5/h3-4,10H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds
Ethanone derivatives, including Ethanone, 1-(7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-, have been widely used in the synthesis of new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, and thiadiazole derivatives. These compounds have shown a range of biological activities, making them of interest in pharmaceutical research. For instance, Abdelriheem, Zaki, and Abdelhamid (2017) outlined the synthesis of new series of these compounds, which could serve as antitrypanosomal agents due to their antimetabolite properties in purine biochemical reactions (Abdelriheem, Zaki, & Abdelhamid, 2017).
Pharmacological Applications
In the realm of neurodegenerative and neuropsychiatric diseases, Ethanone derivatives have contributed to the discovery of potent and selective inhibitors of phosphodiesterase 1 (PDE1), a critical enzyme in the modulation of cognitive functions. Li et al. (2016) synthesized a diverse set of 3-aminopyrazolo[3,4-d]pyrimidinones, demonstrating their potential in treating cognitive deficits associated with disorders such as schizophrenia and Alzheimer's disease (Li et al., 2016).
Inhibitory Activity Against Enzymes
Derivatives of Ethanone, including those synthesized from pyrazolo[1,5-a]pyrimidin-6-yl compounds, have been evaluated for their inhibitory activity against enzymes like 15-lipoxygenase (15-LO), which plays a role in inflammation and cancer. Asghari et al. (2016) reported the synthesis of compounds with promising 15-LO inhibition, highlighting their potential in developing anti-inflammatory and anticancer therapeutics (Asghari et al., 2016).
Zukünftige Richtungen
The future directions for this compound could involve further exploration of its potential uses and properties. As it is a pyrazolo[1,5-a]pyrimidine derivative, it may have potential biological and pharmacological applications, given that other pyrazolo[1,5-a]pyrimidines have shown a range of activities such as hypnotic, anti-inflammatory, anti-tumor, antimycobacterial, anti-viral, antitrypanosomal, antischistosomal, and most importantly anti-tumor activity .
Eigenschaften
IUPAC Name |
(6Z)-6-(1-hydroxyethylidene)-2-methylpyrazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-5-3-8-10-4-7(6(2)13)9(14)12(8)11-5/h3-4,13H,1-2H3/b7-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXXUJMALBQAAKV-SREVYHEPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1)N=CC(=C(C)O)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN2C(=C1)N=C/C(=C(\C)/O)/C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{3-[(3-Methylbenzyl)sulfanyl]-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl}propanoic acid](/img/structure/B2610183.png)

![[1-Amino-4-(difluoromethyl)cyclohexyl]methanol](/img/structure/B2610187.png)

![2-[6-(2,4-Dimethylphenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2610189.png)
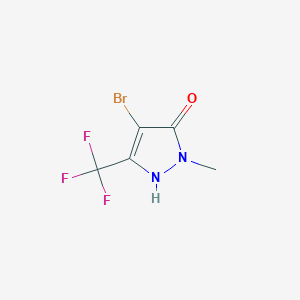
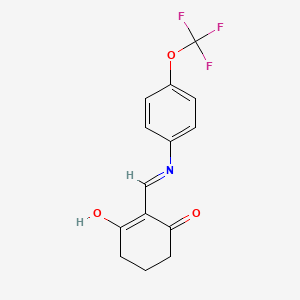
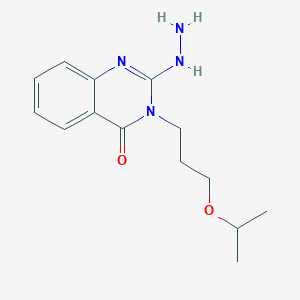
![3-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylpropanamide](/img/structure/B2610197.png)
![7-benzyl-1,3-dimethyl-8-[(2Z)-2-(phenylmethylidene)hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2610199.png)
